4-acetyl-1H-pyrrole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24445-11-2 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-acetyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-4,8H,1H3 |
InChI Key |
ORUDJQBGSUIFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1C=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Chemistry of 4 Acetyl 1h Pyrrole 3 Carbaldehyde
Oxidation and Reduction Transformations of the Chemical Compound
The presence of both an aldehyde and a ketone (acetyl group) on the pyrrole (B145914) scaffold allows for selective oxidation and reduction reactions. The aldehyde group is generally more susceptible to both oxidation and reduction compared to the ketone.
Oxidation: The carbaldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). nbinno.com This conversion transforms the aldehyde into a carboxylic acid, yielding 4-acetyl-1H-pyrrole-3-carboxylic acid, a key intermediate for further derivatization.
Reduction: Selective reduction of the aldehyde in the presence of the acetyl group is a common strategy. Reagents like sodium borohydride (B1222165) (NaBH4) can reduce the aldehyde to a primary alcohol, producing (4-acetyl-1H-pyrrol-3-yl)methanol. nbinno.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both the aldehyde and the acetyl groups to their corresponding alcohols.
Table 1: Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Functional Group Targeted | Product |
|---|---|---|---|
| Oxidation | KMnO₄ or CrO₃ | Carbaldehyde | 4-acetyl-1H-pyrrole-3-carboxylic acid |
| Selective Reduction | NaBH₄ | Carbaldehyde | (4-acetyl-1H-pyrrol-3-yl)methanol |
| Full Reduction | LiAlH₄ | Carbaldehyde & Acetyl | 1-(4-(1-hydroxyethyl)-1H-pyrrol-3-yl)ethan-1-ol |
Cyclization and Annulation Reactions Utilizing 4-Acetyl-1H-pyrrole-3-carbaldehyde (or related scaffolds)
The bifunctional nature of this compound makes it an excellent substrate for synthesizing fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve condensation with dinucleophiles.
One notable example involves the reaction of related 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine to form N-methylpyrazoles. researchgate.net This suggests that this compound could react with hydrazine (B178648) derivatives to form pyrazole-fused pyrroles. The aldehyde and acetyl groups provide two electrophilic sites for cyclocondensation.
Furthermore, pyrrole-fused 1,5-benzodiazepines have been synthesized through the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine. researchgate.net This highlights the potential of pyrrole dicarbonyl compounds to undergo cascade reactions to build complex molecular architectures. The reactivity of the aldehyde and acetyl groups in this compound allows it to serve as a precursor to similar β-enamino diketone structures, which can then undergo annulation.
Table 2: Examples of Cyclization and Annulation Reactions with Related Pyrrole Scaffolds
| Pyrrole Starting Material | Reagent(s) | Resulting Fused System | Reference |
|---|---|---|---|
| 4-Acyl-1H-pyrrole-2,3-dione | Methylhydrazine | N-Methylpyrazole | researchgate.net |
| β-Enamino diketone (from pyrrole) | o-Phenylenediamine | Pyrrole-fused 1,5-Benzodiazepine | researchgate.net |
Rearrangement Reactions (e.g., Acyl Migrations, Cross-Ring Migrations)
Acylpyrroles are known to undergo rearrangement reactions, particularly under acidic conditions. A common transformation is the acid-mediated rearrangement of 2-acylpyrroles into the thermodynamically more stable 3-acylpyrroles. researchgate.net While this compound already possesses a 3-carbaldehyde, the 4-acetyl group could potentially undergo migration under certain conditions, although this is less common than the 2-to-3 migration.
In related indole (B1671886) systems, which share the pyrrole core, a domino C4-arylation/3,2-carbonyl migration has been observed for 3-acetylindoles. nih.gov This type of rearrangement, where a functional group migrates to an adjacent position on the ring, demonstrates the potential for skeletal reorganization in these heterocyclic systems. Such a rearrangement in this compound could theoretically lead to a 2-acetyl-1H-pyrrole-3-carbaldehyde derivative, though specific studies on this compound are needed.
Functionalization of N-H Pyrroles (e.g., N-Alkylation, N-Acylation, N-Sulfonylation)
The nitrogen atom of the pyrrole ring in this compound is a nucleophilic site and can be readily functionalized. This is a crucial step for modifying the compound's properties and for use in multi-step syntheses.
N-Alkylation: The pyrrole nitrogen can be alkylated using alkyl halides in the presence of a base. researchgate.net For example, reacting this compound with methyl iodide (CH3I) and a base like potassium carbonate (K2CO3) would yield 4-acetyl-1-methyl-1H-pyrrole-3-carbaldehyde. This reaction is typically performed in a polar aprotic solvent.
N-Acylation: Acylation of the pyrrole nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction often requires a catalyst, such as a Lewis acid, or is performed in the presence of a base to neutralize the acid byproduct. For instance, treatment with acetyl chloride could yield 1,4-diacetyl-1H-pyrrole-3-carbaldehyde.
N-Sulfonylation: The pyrrole nitrogen can also be sulfonylated, typically with a sulfonyl chloride like tosyl chloride (TsCl) or benzenesulfonyl chloride in the presence of a base. This reaction is often used to install a protecting group on the nitrogen, which can alter the reactivity of the pyrrole ring in subsequent steps and can be removed later. rsc.org
Table 3: N-H Functionalization Reactions
| Reaction Type | Reagent(s) | Base (if applicable) | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃ | N-Alkyl-4-acetyl-1H-pyrrole-3-carbaldehyde |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Pyridine or DMAP | N-Acyl-4-acetyl-1H-pyrrole-3-carbaldehyde |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Pyridine or NaOH | N-Sulfonyl-4-acetyl-1H-pyrrole-3-carbaldehyde |
Derivatization and Functionalization Strategies for 4 Acetyl 1h Pyrrole 3 Carbaldehyde
Synthesis of Substituted Pyrrole-3-carbaldehyde Analogues
The synthesis of substituted pyrrole-3-carbaldehyde analogues is a significant area of research, enabling the creation of diverse molecular libraries for various applications. mdpi.com Several synthetic methodologies have been developed to achieve this, often employing multicomponent reactions and cyclization strategies.
One prominent method involves a one-pot, three-component reaction utilizing 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. nih.gov This tandem process, mediated by palladium and silver catalysts, yields functionalized 1,5-substituted pyrrole-3-carbaldehydes. nih.gov Another efficient approach is the sequential multicomponent reaction of in situ generated aldimines with succinaldehyde (B1195056). rsc.org This method, which can be performed on a gram scale, involves a proline-catalyzed Mannich reaction-cyclization sequence followed by an IBX-mediated oxidative aromatization to produce N-arylpyrrole-3-carbaldehydes. rsc.orgresearchgate.net
Furthermore, Vilsmeier-Haack formylation of pyrroles using sterically hindered formamides provides a direct route to N-substituted pyrrole-3-carbaldehydes. researchgate.net The regioselectivity of this reaction is highly dependent on the steric properties of both the pyrrole (B145914) substrate and the formylating agent. researchgate.net Additionally, a unique approach to trisubstituted 1H-pyrrole-3-carbaldehydes has been developed using 4-methyl thiazolium salts and α,β-unsaturated aldehydes in the presence of an organocatalyst. researchgate.net
Alternative strategies include the reaction of ketones, aldehydes, and nitroalkanes to form nitro ketones, which then undergo hydrogenative cyclization to yield 3,4-dihydro-2H-pyrroles. The Paal-Knorr synthesis, a classical method, involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). Modifications of this approach allow for the synthesis of a wide range of substituted pyrroles.
The following table summarizes various synthetic routes to substituted pyrrole-3-carbaldehyde analogues:
| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| 5-Bromo-1,2,3-triazine, terminal alkynes, primary amines | Palladium, Silver | 1,5-Substituted pyrrole-3-carbaldehydes | nih.gov |
| In situ generated aldimines, succinaldehyde | Proline, IBX | N-Arylpyrrole-3-carbaldehydes | rsc.orgresearchgate.net |
| Pyrroles, sterically crowded formamides | Vilsmeier-Haack conditions | N-Substituted pyrrole-3-carbaldehydes | researchgate.net |
| 4-Methyl thiazolium salts, α,β-unsaturated aldehydes | Organocatalyst | Trisubstituted 1H-pyrrole-3-carbaldehydes | researchgate.net |
| Ketones, aldehydes, nitroalkanes | Hydrogenation catalyst | 3,4-Dihydro-2H-pyrroles |
Introduction of Diverse Functional Groups (e.g., Halides, Alkyl, Aryl, Acyl)
The introduction of diverse functional groups onto the 4-acetyl-1H-pyrrole-3-carbaldehyde framework is essential for modulating its electronic properties and biological activity. Various methods have been established for the regioselective installation of halides, alkyl, aryl, and acyl groups.
Halogenation: Halogenation of the pyrrole ring can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) can be used to introduce a bromine atom onto the pyrrole nucleus. acs.org
Alkylation: Alkylation can be performed at different positions of the pyrrole ring. Friedel-Crafts alkylation, for example with tert-butyl chloride and a Lewis acid like AlCl₃, can introduce an alkyl group at the 4-position of the pyrrole ring. The pyrrole nitrogen can also be alkylated under basic conditions using alkyl halides.
Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups. For instance, the C4 position of 1H-indole-3-carbaldehyde can be arylated with iodoarenes using a palladium catalyst. nih.gov Copper-catalyzed N-arylation of pyrroles with aryl halides is another effective method. acs.org Decarboxylative arylation of N-protected pyrroles offers an alternative route to aryl-substituted pyrroles. cdnsciencepub.com
Acylation: Friedel-Crafts acylation is a standard method for introducing acyl groups. Using acetyl chloride and a Lewis acid catalyst like aluminum chloride, an acetyl group can be introduced at the 4-position of the pyrrole ring. cdnsciencepub.com It is also possible to acylate the Vilsmeier-Haack intermediates formed from pyrrole, which upon hydrolysis yield 4-acylpyrrole-2-carboxaldehydes. cdnsciencepub.com
The following table provides examples of functionalization reactions on the pyrrole ring:
| Functional Group | Reagent/Catalyst | Position of Functionalization | Reference |
| Bromo | N-Bromosuccinimide (NBS) | Pyrrole ring | acs.org |
| tert-Butyl | tert-Butyl chloride, AlCl₃ | 4-position | |
| Aryl | Iodoarenes, Pd(OAc)₂ | 4-position (of indole) | nih.gov |
| Aryl | Aryl halides, CuI | N-position | acs.org |
| Acetyl | Acetyl chloride, AlCl₃ | 4-position | cdnsciencepub.com |
Protection/Deprotection Strategies for Selective Functionalization
To achieve selective functionalization at a specific position of the this compound molecule, it is often necessary to protect one or more reactive sites. The pyrrole nitrogen and the aldehyde group are common sites for protection.
N-Protection: The pyrrole nitrogen is frequently protected to prevent unwanted side reactions and to control the regioselectivity of subsequent transformations. acs.org Common protecting groups for the pyrrole nitrogen include:
Sulfonyl groups: Tosyl (Ts) and other sulfonyl groups are widely used. They can be introduced using the corresponding sulfonyl chloride and are generally stable to a variety of reaction conditions. researchgate.net
Acyl groups: While acyl groups can be used for protection, they are also a key functional group of the target molecule. acs.org
Alkoxycarbonyl groups: Groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are common. acs.org N-alkoxycarbonyl pyrroles can be synthesized from the reaction of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). acs.orgorganic-chemistry.org
Benzyl (B1604629) and related groups: The benzyloxymethyl (BOM) group is another option, which can be attached using benzyl chloromethyl ether and removed by hydrogenolysis. researchgate.net
Silyl (B83357) groups: The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used to protect the pyrrole nitrogen, for example, in decarboxylative arylation reactions. cdnsciencepub.com
Aldehyde Protection: The aldehyde group can be protected as an acetal (B89532) or a thioacetal to prevent its reaction during transformations targeting other parts of the molecule.
Deprotection: The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal. For instance, tosyl groups can often be removed under basic conditions. Boc groups are typically removed with acid, while Fmoc groups are cleaved with a base like piperidine. Silyl protecting groups are usually removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). beilstein-journals.org
The following table outlines some common protecting groups for the pyrrole nitrogen and their removal conditions:
| Protecting Group | Introduction Reagent | Removal Conditions | Reference |
| Tosyl (Ts) | Tosyl chloride | Base (e.g., NaOH, KOH) | researchgate.net |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acid (e.g., TFA) | acs.org |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl | Base (e.g., piperidine) | acs.org |
| Benzyloxymethyl (BOM) | Benzyl chloromethyl ether | Hydrogenolysis | researchgate.net |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl | Fluoride ion (e.g., TBAF) | cdnsciencepub.com |
Construction of Fused Heterocyclic Systems from Pyrrole-3-carbaldehydes
Pyrrole-3-carbaldehydes are valuable precursors for the synthesis of fused heterocyclic systems, which are often found in medicinally important compounds. rsc.org The aldehyde and acetyl groups, along with the pyrrole ring itself, provide multiple reactive sites for cyclization reactions.
One strategy involves the reaction of N-arylpyrrole-3-carbaldehydes to form pyrrolo[3,2-c]quinoline scaffolds. researchgate.net This transformation highlights the utility of the aldehyde group in constructing fused ring systems. Another approach utilizes the hetero-Diels-Alder reaction of 4-acyl-1H-pyrrole-2,3-diones with cyanamides to generate tetracyclic 4H-1,3-oxazines. mdpi.com
Furthermore, pyrrole-3-carboxaldehydes can be converted to substituted 7-amino-5-cyanoindoles, which can then undergo further functionalization to access a variety of C-7 substituted indoles. acs.org The synthesis of pyrroloquinoline, pyrrolo-oxadiazole, and pyrrolo-phenanthridine scaffolds has also been demonstrated starting from substituted pyrrole-3-carbaldehydes. rsc.org
The following table presents examples of fused heterocyclic systems synthesized from pyrrole-3-carbaldehyde derivatives:
| Pyrrole Derivative | Reaction Type | Fused Heterocycle | Reference |
| N-Arylpyrrole-3-carbaldehydes | Cyclization | Pyrrolo[3,2-c]quinolines | researchgate.net |
| 4-Acyl-1H-pyrrole-2,3-diones | Hetero-Diels-Alder | 4H-1,3-Oxazines | mdpi.com |
| Pyrrole-3-carboxaldehydes | Cyclization/Functionalization | C-7 Substituted indoles | acs.org |
| Substituted pyrrole-3-carbaldehydes | Further cyclizations | Pyrroloquinolines, Pyrrolo-oxadiazoles, Pyrrolo-phenanthridines | rsc.org |
Mechanistic Investigations and Reaction Pathway Elucidation in 4 Acetyl 1h Pyrrole 3 Carbaldehyde Chemistry
Elucidation of Key Mechanistic Steps (e.g., Cyclization, Aromatization, Michael Addition, Knoevenagel Condensation)
The formation of the pyrrole (B145914) ring and its subsequent functionalization involve several fundamental reaction mechanisms.
Cyclization and Aromatization: The construction of the pyrrole ring itself is a critical step, often proceeding through a cyclization-aromatization sequence. In many syntheses, this involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849), known as the Paal-Knorr synthesis. The initial condensation forms a dihydropyrrole intermediate, which then undergoes dehydration to achieve the aromatic pyrrole ring. organic-chemistry.orgacs.org For instance, the reaction of an N-acyl α-aminoaldehyde with a 1,3-dicarbonyl compound can proceed via an intramolecular attack of the amide moiety onto a ketone, followed by a series of proton transfers and loss of water to yield the N-acylpyrrole. acs.org Another approach involves the cyclization of enamino acids, which can undergo acylative-cyclisation-decarboxylation to form functionalized pyrroles. hud.ac.uk Gold-catalyzed tandem reactions have also been developed, where a rearrangement/cyclization cascade of specific starting materials with amines leads to polysubstituted pyrroles. rsc.org
Michael Addition: This reaction is pivotal in building the carbon skeleton required for pyrrole synthesis. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of pyrrole synthesis, enaminones can act as Michael donors, adding to nitroalkenes in a key step that precedes cyclization. thieme-connect.de This sequence is also observed in the synthesis of 3,3'-bipyrroles through a double Michael addition. thieme-connect.de The use of ionic liquids can facilitate Michael additions of pyrrole to electrophilic olefins, leading to N-alkylpyrroles with high regioselectivity. organic-chemistry.org
Knoevenagel Condensation: This condensation reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group is frequently employed to generate intermediates for pyrrole synthesis. For example, the reaction between an aldehyde and malononitrile (B47326) can form an intermediate that then undergoes a Michael addition and subsequent cyclization. beilstein-journals.org A proposed mechanism for the synthesis of certain functionalized indoles, which share structural motifs with pyrroles, involves a Knoevenagel condensation between 4-hydroxy-6-methyl-2H-pyran-2-one and an arylglyoxal, followed by a Michael addition and cyclization. beilstein-journals.org Similarly, the synthesis of some pyrrole derivatives involves a Zr-catalyzed Knoevenagel condensation as the initial step. acs.org
Role of Catalysis in Directing Reaction Pathways and Regioselectivity
Catalysts play a crucial role in controlling the regioselectivity and efficiency of reactions involving 4-acetyl-1H-pyrrole-3-carbaldehyde and its derivatives.
The choice of catalyst can dramatically alter the reaction pathway. For instance, in the synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals, switching between a copper catalyst and a rhodium/copper co-catalyst system directs the reaction towards either a [3+2] or a [4+2] annulation, respectively, with excellent regioselectivity. acs.org
In acylation reactions of 1-(phenylsulfonyl)pyrrole, an AlCl₃ catalyst favors the formation of 3-acyl derivatives, whereas a BF₃·OEt₂ catalyst predominantly yields 2-acyl derivatives. researchgate.net This highlights the ability of different Lewis acids to direct the electrophilic attack to specific positions on the pyrrole ring.
Furthermore, catalysts can influence the regiochemistry of multicomponent reactions. Iron(III) chloride has been used to catalyze a four-component coupling to produce tetrasubstituted pyrroles. thieme-connect.de Similarly, ZrOCl₂·8H₂O has been employed for the synthesis of tetrasubstituted 1,3-diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyls. acs.org In some cases, the presence or absence of an acid catalyst can determine the regiochemical outcome, as seen in the reaction of 4-acyl-1H-pyrrole-2,3-diones with methylhydrazine to form either 3,4- or 4,5-disubstituted N-methylpyrazoles. researchgate.net
The following table summarizes the influence of different catalysts on the synthesis of pyrrole derivatives:
| Catalyst | Reactants | Product Type | Key Feature | Reference |
| CuBr | Ketoxime acetates and ynals | Pyrroles | [3+2] annulation | acs.org |
| [Cp*RhCl₂]₂/Cu(OAc)₂ | Ketoxime acetates and ynals | Isoquinolines | [4+2] annulation | acs.org |
| AlCl₃ | 1-(Phenylsulfonyl)pyrrole | 3-Acylpyrroles | Regioselective acylation | researchgate.net |
| BF₃·OEt₂ | 1-(Phenylsulfonyl)pyrrole | 2-Acylpyrroles | Regioselective acylation | researchgate.net |
| Iron(III) chloride | Amines, 1,3-dicarbonyls, aldehydes, nitroalkanes | Tetrasubstituted pyrroles | Four-component coupling | thieme-connect.de |
| ZrOCl₂·8H₂O | N-acyl α-aminoaldehydes, 1,3-dicarbonyls | Tetrasubstituted 1,3-diacylpyrroles | Direct synthesis from amino acids | acs.org |
| Acid/No Acid | 4-Acyl-1H-pyrrole-2,3-diones, methylhydrazine | 3,4- or 4,5-disubstituted N-methylpyrazoles | Regiodivergent synthesis | researchgate.net |
| Gold(I) | 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol, amines | Polysubstituted pyrroles | Rearrangement/cyclization cascade | rsc.org |
| Indium(III) chloride | Diaroylacetylene, 1,3-dicarbonyl, ammonium (B1175870) acetate | 3,3'-Bipyrroles | Double Michael addition | thieme-connect.de |
Influence of Reaction Conditions (Solvent, Temperature, Stoichiometry) on Mechanism and Yield
Reaction conditions such as solvent, temperature, and stoichiometry are critical parameters that can significantly impact the reaction mechanism, yield, and purity of this compound and related compounds.
Solvent: The choice of solvent can influence reaction rates and selectivity. For instance, in the synthesis of pyrroles from ketoxime acetates and ynals, acetonitrile (B52724) was found to be beneficial for the transformation. acs.org In the synthesis of N-substituted pyrroles via the Paal-Knorr condensation, using water as a solvent in the presence of iron(III) chloride allows the reaction to proceed under mild conditions. organic-chemistry.org The use of ionic liquids like [Bmim][PF6] or [Bmim][BF4] can lead to highly regioselective N-substitution of pyrrole. organic-chemistry.org In some Zr-catalyzed syntheses of pyrroles, a mixture of THF or 1,4-dioxane (B91453) and water is employed. acs.org
Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions. Many pyrrole syntheses are conducted at specific temperatures to achieve optimal results. For example, the Vilsmeier-Haack formylation to produce pyrrole-2-carbaldehyde intermediates is typically carried out at low to moderate temperatures (0–50 °C) to prevent polymerization. Some Zr-catalyzed reactions are performed at room temperature, while others require heating to 50-70 °C to achieve good yields, depending on the substrates. acs.org
Stoichiometry: The molar ratios of reactants and catalysts are key to maximizing yield and minimizing byproducts. Precise stoichiometric control is often necessary. In some catalytic systems, the loading of the catalyst is a critical parameter that needs to be optimized. For example, in a Zr-catalyzed synthesis, the amount of ZrOCl₂·8H₂O was varied to find the optimal conditions. acs.org
The following table provides examples of how reaction conditions affect the synthesis of pyrrole derivatives:
| Reaction | Solvent | Temperature | Stoichiometry/Catalyst Loading | Effect | Reference |
| Pyrrole synthesis from ketoxime acetates and ynals | Acetonitrile | Not specified | CuBr | Beneficial for transformation | acs.org |
| Paal-Knorr condensation | Water | Mild | Catalytic Iron(III) chloride | Good to excellent yields | organic-chemistry.org |
| Vilsmeier-Haack formylation | Anhydrous | 0–50 °C | Not specified | Prevents polymerization | |
| Zr-catalyzed pyrrole synthesis | THF/H₂O or 1,4-dioxane/H₂O | Room temp to 70 °C | 10-15 mol % ZrOCl₂·8H₂O | Optimized yields | acs.org |
| N-substitution of pyrrole | [Bmim][PF6] or [Bmim][BF4] | Not specified | Not applicable | High regioselectivity | organic-chemistry.org |
Kinetic and Thermodynamic Considerations in Pyrrole Formation
The formation of pyrroles is governed by both kinetic and thermodynamic factors. Understanding these aspects can provide insights into reaction mechanisms and product distributions.
In some reactions, the final product distribution is under kinetic control, meaning the major product is the one that is formed fastest. In other cases, the reaction is under thermodynamic control, where the most stable product is the major isomer, even if it is formed more slowly.
For example, in the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. researchgate.net This suggests that the transition state energies leading to the different products are the determining factor.
The stability of intermediates also plays a crucial role. In the acid-mediated rearrangement of acylpyrroles, the formation of 3-acylpyrroles from 2-acylpyrroles is explained by the thermodynamic stability of the 3-isomer. researchgate.net The study of the Zav'yalov pyrrole synthesis has also involved the discussion of several possible mechanisms for the formation of the pyrrole products, highlighting the complexity of the reaction pathways. hud.ac.uk
Kinetic studies can provide valuable data on reaction rates and the influence of various parameters. For instance, kinetic resolutions of racemic intermediates using Sharpless dihydroxylation have been employed in the synthesis of certain heterocyclic compounds. acs.org While specific kinetic and thermodynamic data for the formation of this compound is not extensively detailed in the provided search results, the principles of kinetic and thermodynamic control are fundamental to understanding the outcomes of the synthetic methods discussed.
Advanced Analytical and Spectroscopic Characterization in 4 Acetyl 1h Pyrrole 3 Carbaldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 4-acetyl-1H-pyrrole-3-carbaldehyde in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of this compound. While specific published spectra for this exact compound are not widespread, the expected chemical shifts can be predicted based on the electronic effects of the acetyl and carbaldehyde substituents on the pyrrole (B145914) ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 9.0-12.0 ppm) due to its acidic nature. The two protons on the pyrrole ring (H-2 and H-5) would appear as distinct signals, likely doublets or singlets depending on coupling, in the aromatic region (δ 6.0-8.0 ppm). The aldehyde proton (-CHO) is highly deshielded and expected to be a sharp singlet further downfield (δ 9.0-10.0 ppm). The methyl protons of the acetyl group (-COCH₃) would present as a sharp singlet in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the aldehyde and acetyl groups are the most downfield signals, typically found in the δ 180-200 ppm range. The four carbon atoms of the pyrrole ring would resonate in the δ 110-140 ppm region. The methyl carbon of the acetyl group is the most upfield signal, expected around δ 20-30 ppm. The simplicity and large chemical shift dispersion of ¹³C NMR spectra make it an excellent tool for confirming the carbon skeleton and for the analysis of non-proton-containing compounds. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Notes |
|---|---|---|---|
| N-H | 9.0 - 12.0 (broad s) | - | Chemical shift is solvent and concentration dependent. |
| C2-H | 7.0 - 8.0 (d or s) | 120 - 135 | |
| C5-H | 6.5 - 7.5 (d or s) | 110 - 125 | |
| CHO | 9.0 - 10.0 (s) | 180 - 190 | Aldehyde carbonyl. |
| COCH₃ | 2.0 - 2.5 (s) | 190 - 200 | Ketone carbonyl. |
| COCH₃ | - | 20 - 30 | Methyl carbon. |
| C3-CHO | - | 125 - 140 | Pyrrole carbon attached to aldehyde. |
| C4-COCH₃ | - | 130 - 145 | Pyrrole carbon attached to acetyl group. |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
For a more in-depth analysis, multinuclear NMR and variable temperature (VT) NMR studies can be employed.
Multinuclear NMR: Techniques like ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the pyrrole nitrogen atom. The ¹⁵N chemical shift is sensitive to factors like hydrogen bonding, substitution, and tautomeric equilibria. researchgate.net In dipyrrolic structures, ¹⁵N chemical shifts have been used to differentiate between various protonation and complexation states, a methodology that could be applied to understand the behavior of this compound. researchgate.net
Variable Temperature (VT) NMR: VT-NMR experiments are valuable for studying dynamic processes. For this compound, this could involve monitoring restricted rotation around the C-C bonds connecting the acetyl and formyl groups to the pyrrole ring. At low temperatures, separate signals for different conformers might be observed, which would coalesce at higher temperatures as the rate of rotation increases. This allows for the calculation of rotational energy barriers. Furthermore, VT-NMR can be used to study proton exchange phenomena involving the N-H group and potential tautomerism, where the proton may shift its position. Such studies on other molecules have provided detailed kinetic and thermodynamic parameters for equilibrium processes.
While specific multinuclear or VT-NMR studies on this compound are not prominently featured in the literature, these techniques represent powerful future avenues for probing its subtle structural and dynamic properties. fu-berlin.de
Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₇NO₂), HRMS would be used to verify its molecular weight of 137.0477 g/mol . The experimentally measured mass of the molecular ion ([M]⁺˙), protonated molecule ([M+H]⁺), or deprotonated molecule ([M-H]⁻) would be compared to the calculated theoretical value, with a match within a very small tolerance (typically < 5 ppm) confirming the formula.
Table 2: Theoretical HRMS Values for this compound (C₇H₇NO₂)
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₇H₈NO₂⁺ | 138.0550 |
| [M+Na]⁺ | C₇H₇NNaO₂⁺ | 160.0369 |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and is commonly coupled with liquid chromatography (LC-MS). ESI-MS analysis of this compound would typically yield the protonated molecule [M+H]⁺ at m/z 138.1 or the deprotonated molecule [M-H]⁻ at m/z 136.0 in the positive and negative ion modes, respectively. ESI-MS is crucial for rapidly confirming the molecular weight of the synthesized product and for monitoring the progress of reactions by detecting reactants, intermediates, and products in a mixture. The technique's ability to analyze samples directly from solution makes it a workhorse in synthetic and medicinal chemistry laboratories.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum would be dominated by characteristic absorption bands. A strong, broad absorption band between 3200 and 3400 cm⁻¹ is indicative of the N-H bond stretching of the pyrrole ring. The two carbonyl groups give rise to very strong, sharp absorptions in the 1650-1700 cm⁻¹ region. Due to conjugation with the pyrrole ring, the aldehyde C=O stretch is expected around 1660-1680 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber, around 1650-1670 cm⁻¹. The spectrum would also contain absorptions corresponding to C-H, C-N, and C-C stretching and bending vibrations within the aromatic ring.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Pyrrole N-H | Stretch | 3200 - 3400 | Medium-Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aldehyde C-H | Stretch | 2800 - 2900 and 2700 - 2800 | Weak (often two bands) |
| Ketone C=O | Stretch | 1650 - 1670 | Strong |
| Aldehyde C=O | Stretch | 1660 - 1680 | Strong |
| Ring C=C / C-N | Stretch | 1400 - 1600 | Medium-Variable |
Note: Values are typical ranges and can be influenced by the molecular environment and sample phase (e.g., solid KBr pellet vs. solution).
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are fundamental in the analysis of this compound, primarily for separating the compound from starting materials, byproducts, and other impurities. This separation is crucial for both qualitative identification and quantitative purity assessment.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pyrrole derivatives. For compounds structurally similar to this compound, reversed-phase HPLC (RP-HPLC) is often employed. researchgate.net In a typical setup, a C18 column is used as the stationary phase, which is nonpolar. researchgate.net The mobile phase is a mixture of a polar organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) buffer. researchgate.net
The separation principle is based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution) or keeping it constant (isocratic elution), a fine-tuned separation can be achieved. researchgate.net Detection is commonly performed using a UV/VIS detector, as the pyrrole ring and carbonyl groups in this compound absorb UV radiation. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification and purity determination. The International Council for Harmonisation (ICH) guidelines are often followed for method validation to ensure reliability. researchgate.net
A study on a related pyrrole derivative utilized a mobile phase of acetonitrile and phosphate buffer (pH=3) in a 50:50 v/v ratio with a C18 column, demonstrating the utility of this technique for purity assessment. researchgate.net
Table 1: Illustrative HPLC Parameters for Pyrrole Derivatives
| Parameter | Value |
| Column | C18 (150x4 mm i.d., 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 225 nm |
| Column Temperature | 30 °C |
This table is based on data for a structurally related pyrrole and serves as an example of typical HPLC conditions. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for preliminary purity checks. sigmaaldrich.comlibretexts.orgumich.edu In the context of this compound synthesis, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.orgumich.edu
A small amount of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material like silica (B1680970) gel. sigmaaldrich.comumich.edu The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umich.edu
For pyrrole derivatives, which are often of medium polarity, silica gel plates are commonly used. nih.gov The choice of eluent is critical for achieving good separation. After development, the separated spots are visualized, often under UV light, as the conjugated system of this compound allows it to absorb UV radiation and appear as a dark spot on a fluorescent background. libretexts.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. libretexts.org By comparing the Rf value of the product spot with that of a known standard, its identity can be tentatively confirmed. The disappearance of starting material spots and the appearance of a distinct product spot indicate the progression of the reaction.
Table 2: Typical TLC Application in Pyrrole Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Application | Monitoring reaction progress, purity assessment |
| Visualization | UV light (254 nm) |
| Key Metric | Retention Factor (Rf) |
This table summarizes the general application of TLC for compounds like this compound. nih.gov
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. muni.cz This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.
For a successful X-ray analysis, a single crystal of the compound of suitable size and quality is required. nih.gov The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. muni.cz
A study on the closely related compound, 4-acetyl-1H-pyrrole-2-carbaldehyde, revealed a monoclinic crystal system with the space group P21/n. nih.gov The analysis showed that the pyrazole (B372694) ring makes small dihedral angles with the aldehyde and acetyl groups, indicating a relatively planar molecular conformation. nih.gov The crystal structure was stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, which assemble the molecules into a one-dimensional chain. nih.gov Such detailed structural information is vital for understanding the solid-state packing and potential physical properties of these molecules.
Table 3: Crystal Data for 4-Acetyl-1H-pyrrole-2-carbaldehyde
| Parameter | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 3.811 (5) |
| b (Å) | 13.219 (5) |
| c (Å) | 13.167 (5) |
| β (°) | 95.602 (5) |
| Volume (ų) | 660.2 (9) |
| Z | 4 |
This data for a structural isomer provides insight into the type of information obtained from X-ray crystallography. nih.gov
UV/Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV/Visible spectroscopy is a valuable technique for studying the electronic properties of molecules containing chromophores, such as this compound. The pyrrole ring, along with the acetyl and carbaldehyde substituents, forms a conjugated system of π-electrons. This conjugation leads to the absorption of ultraviolet or visible light, causing the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO).
The UV/Vis spectrum of a compound shows the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound and provide insights into its electronic structure. For pyrrole derivatives, absorption bands corresponding to π-π* and n-π* electronic transitions are typically observed. beilstein-journals.org The π-π* transitions are usually more intense and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl groups, are less intense and appear at longer wavelengths. beilstein-journals.org
The position and intensity of the absorption bands can be influenced by the solvent polarity. beilstein-journals.org In more polar solvents, a bathochromic (red) shift of the π-π* transition and a hypsochromic (blue) shift of the n-π* transition are often observed. This solvatochromism can provide further information about the nature of the electronic transitions. Studies on related pyrrole compounds have utilized UV-Vis spectroscopy to confirm the formation of complexes and to monitor reactions. researchgate.net
Table 4: Illustrative UV-Vis Absorption Data for Related Carbazole Derivatives
| Compound Type | Absorption Region (nm) | Transition Type |
| Carbazole-3-carbaldehydes | 260–300 | π–π |
| 320–335 | n–π |
This table shows typical absorption regions for related heterocyclic aldehydes, providing a reference for what might be expected for this compound. beilstein-journals.org
In-situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., FTIR)
In-situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. mt.com This allows for the direct observation of the consumption of reactants and the formation of products and intermediates, providing valuable kinetic and mechanistic information. nih.govresearchgate.net
In the context of the synthesis of this compound, an in-situ FTIR probe can be immersed directly into the reaction mixture. mt.com The FTIR spectrometer records the infrared spectrum of the reaction mixture at regular intervals. Specific functional groups in the molecules absorb infrared radiation at characteristic frequencies. For example, the carbonyl (C=O) stretching vibrations of the acetyl and carbaldehyde groups, and the N-H stretching vibration of the pyrrole ring, will have distinct absorption bands in the IR spectrum.
By monitoring the changes in the intensity of these characteristic peaks over time, the progress of the reaction can be tracked. nih.gov For instance, the disappearance of the characteristic peaks of the starting materials and the simultaneous appearance and growth of the peaks corresponding to this compound would provide a direct measure of the reaction rate. This real-time data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to improve yield and selectivity. mt.com Research on Paal-Knorr reactions to form pyrrole derivatives has successfully utilized in-situ FTIR to identify and quantify reactants, products, and intermediates. researchgate.net
Table 5: Application of In-situ FTIR in Reaction Monitoring
| Technique | Application | Information Gained | Key Advantages |
| In-situ FTIR | Real-time monitoring of synthesis | Reaction kinetics, mechanism, pathway identification | Non-invasive, continuous data acquisition |
This table highlights the utility of in-situ FTIR for studying reactions like the synthesis of this compound. mt.comresearchgate.net
Theoretical and Computational Studies on 4 Acetyl 1h Pyrrole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No specific DFT studies on 4-acetyl-1H-pyrrole-3-carbaldehyde are available in the reviewed literature.
Molecular Modeling and Simulation of Reaction Intermediates and Transition States
There are no available molecular modeling or simulation studies that focus on the reaction intermediates and transition states involving this compound.
Prediction of Regioselectivity and Stereochemistry in Pyrrole (B145914) Synthesis
While theoretical predictions for regioselectivity exist for other pyrrole reactions, frontiersin.orgnih.gov none specifically address the synthesis or reactions of this compound.
Should research on this specific compound become available, a detailed article could be generated.
Role of 4 Acetyl 1h Pyrrole 3 Carbaldehyde As a Versatile Synthetic Building Block
Precursor for the Construction of Molecular Complexity
The dual functionality of 4-acetyl-1H-pyrrole-3-carbaldehyde, possessing both an electrophilic aldehyde carbon and a ketone group, makes it an excellent precursor for building molecular complexity. These functional groups can undergo a wide array of chemical transformations, either selectively or simultaneously, to yield highly substituted pyrrole (B145914) derivatives.
The aldehyde group is particularly reactive and can participate in various well-established reactions:
Oxidation: The carbaldehyde can be oxidized to a carboxylic acid, yielding 4-acetyl-1H-pyrrole-3-carboxylic acid, which can then be used in amide or ester bond formations.
Reduction: Selective reduction of the aldehyde yields a primary alcohol, 4-acetyl-1H-pyrrol-3-yl)methanol, introducing a new site for etherification or esterification.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent leads to the formation of N-substituted aminomethylpyrroles, a common motif in pharmacologically active molecules.
Condensation Reactions: The aldehyde readily undergoes condensation with active methylene (B1212753) compounds (e.g., in Knoevenagel condensation) or with amines and hydrazines to form imines, hydrazones, and other related structures.
The acetyl group, while generally less reactive than the aldehyde, offers additional pathways for molecular elaboration. It can participate in reactions at the α-carbon or the carbonyl carbon, such as aldol (B89426) condensations or serving as a handle for introducing further substituents. The strategic manipulation of these two functional groups allows chemists to systematically build intricate molecular frameworks upon the pyrrole scaffold.
Table 1: Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Carbaldehyde | Oxidation | 4-acetyl-1H-pyrrole-3-carboxylic acid |
| Carbaldehyde | Reduction | (4-acetyl-1H-pyrrol-3-yl)methanol |
| Carbaldehyde | Reductive Amination | N-alkyl-(4-acetyl-1H-pyrrol-3-yl)methanamine |
| Carbaldehyde | Knoevenagel Condensation | Pyrrole-3-yl-propenoic acid derivatives |
| Acetyl Group | Aldol Condensation | β-hydroxy ketone adducts |
Integration into Multicomponent Architectures for Diverse Chemical Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of each starting material. The reactivity of the aldehyde group in this compound makes it an ideal candidate for such reactions. For instance, related pyrrole-carbaldehydes have been successfully employed in the Ugi three-component reaction. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, and provides a powerful route to α-acylamino amides. The use of chiral acids derived from amino acids in such reactions with pyrrole-2-carbaldehydes has been shown to produce chiral substituted pyrroloketopiperazines. researchgate.net This demonstrates the potential for this compound to serve as a key component in generating libraries of complex, stereochemically rich molecules with diverse scaffolds, which is highly valuable in drug discovery and chemical biology.
Application in the Synthesis of Scaffolds for Chemical Research, including Drug Development Intermediates (e.g., for Vonoprazan fumarate)
Pyrrole-containing compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties. Consequently, substituted pyrroles like this compound are important intermediates in medicinal chemistry.
A prominent example of the utility of a related scaffold is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders. The core of Vonoprazan is a substituted pyrrole ring. Several patented synthetic routes for Vonoprazan fumarate (B1241708) rely on a key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. google.compatsnap.com This intermediate undergoes reductive amination with methylamine (B109427), followed by other transformations, to yield the final drug molecule. google.comgoogle.com
Specifically, one synthetic pathway involves the reaction of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde with a methylamine solution, followed by reduction, to introduce the required methylaminomethyl group at the 3-position of the pyrrole ring. google.com
Table 2: Key Step in a Reported Vonoprazan Synthesis
| Starting Intermediate | Reagents | Key Transformation | Product |
|---|
Source: google.comgoogle.com
While the documented syntheses of Vonoprazan use the 5-(2-fluorophenyl) substituted pyrrole-3-carbaldehyde, the chemical principles highlight the critical role of the pyrrole-3-carbaldehyde moiety as a versatile synthon. The reactivity demonstrated by this intermediate is directly applicable to this compound, positioning it as a valuable building block for developing new pharmaceutical candidates and exploring novel chemical space in drug discovery.
Utility in Materials Chemistry for Functionalized Polymers and Conjugated Systems
The application of pyrrole derivatives extends beyond pharmaceuticals into the realm of materials chemistry. google.com Pyrrole itself can be polymerized to form polypyrrole, a well-known conducting polymer. The introduction of functional groups onto the pyrrole ring allows for the fine-tuning of the resulting polymer's properties.
This compound is a valuable monomer for creating functionalized polymers and conjugated systems. The conjugated π-system of the molecule, which includes the pyrrole ring and the two carbonyl groups, facilitates charge transport. This property makes it a candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs). vulcanchem.com The aldehyde and acetyl groups can be used to anchor the molecule to surfaces or to participate in polymerization reactions, leading to the formation of well-defined, functional materials. For example, pyrrole-based imide functionalized copolymers have been developed for use in polymer solar cells, demonstrating the importance of substituted pyrroles in creating materials with desirable optoelectronic properties. rsc.org The ability to incorporate this compound into larger polymeric or conjugated systems opens up possibilities for designing new materials for sensors, organic electronics, and other advanced technological applications.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vonoprazan fumarate |
| 4-acetyl-1H-pyrrole-3-carboxylic acid |
| (4-acetyl-1H-pyrrol-3-yl)methanol |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde |
| 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde |
| Methylamine |
| Sodium Borohydride (B1222165) |
| Polypyrrole |
| 2-fluoroacetophenone |
| Allylamine |
| Cuprous iodide |
| Triphenylphosphine |
| Dioxane |
| Glacial acetic acid |
| Ethanol (B145695) |
| 2-fluorobenzonitrile |
| Furan |
| 3-pyridine sulfonyl chloride |
| Fumaric acid |
Future Perspectives and Emerging Trends in 4 Acetyl 1h Pyrrole 3 Carbaldehyde Research
Innovations in Sustainable and Efficient Synthetic Methodologies
The demand for environmentally benign chemical processes has driven significant innovation in the synthesis of pyrrole (B145914) derivatives. Future trends focus on minimizing waste, avoiding harsh reagents, and reducing energy consumption.
Recent advancements have moved beyond classical methods like the Knorr and Paal-Knorr reactions, which often require stringent conditions. acs.org Modern approaches emphasize green chemistry principles, such as the use of eco-friendly solvents, solvent-free reactions, and advanced catalytic systems. researchgate.netresearchgate.net A notable trend is the development of one-pot, multicomponent reactions (MCRs) that construct complex pyrrole structures from simple precursors in a single step, enhancing atom and step economy. researchgate.net
Key emerging sustainable methodologies include:
Catalyst-Free Reactions in Water: Domino reactions performed in water at elevated temperatures offer a green pathway to fused pyrrole systems, eliminating the need for catalysts and organic solvents. researchgate.net
Organocatalysis: Metal-free catalysts, such as the amino acid L-proline, have been successfully used to catalyze the formation of polysubstituted pyrrole-3-carboxaldehydes through chemoselective Mannich reaction-cyclization pathways. rsc.org
Mechanochemistry: Solvent-free synthesis using techniques like grinding or ball-milling represents a significant green advancement. researchgate.net This method has been applied to create various heterocyclic systems and is a promising avenue for pyrrole synthesis, reducing both solvent waste and reaction times. mdpi.com
Advanced Metal and Nanocatalysis: The use of metal catalysts, including gold, rhodium, and zirconium, continues to evolve, enabling highly selective transformations under milder conditions. acs.orgresearchgate.net Nanocatalysts are also gaining traction for their high activity, selectivity, and recyclability. researchgate.net
| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Domino Reaction in Water | Multicomponent synthesis of pyrano[4,3-b]pyrrol-4(1H)-ones | Catalyst-free, Water, 80°C | Green solvent, high atom economy, simple procedure | researchgate.net |
| Organocatalysis | Synthesis of pyrrole-3-carboxaldehydes | L-proline, DMSO, room temp. | Metal-free, mild conditions, high chemoselectivity | rsc.org |
| Mechanochemical Synthesis | Solvent-free synthesis of heterocycles | Ball-milling or grinding, catalyst-free | Environmentally friendly, reduced waste, short reaction times | researchgate.netmdpi.com |
| Zr-Catalyzed Synthesis | Formation of 1,3-diacylpyrroles | ZrCl₄, 1,4-dioxane (B91453)/H₂O | Provides access to hydrolytically stable N-acylpyrroles | acs.org |
| Iodine-Catalyzed MCR | Metal- and solvent-free synthesis of multi-substituted pyrroles | Iodine (20 mol%) | Good to excellent yields, gram-scale applicability | rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving its synthesis, researchers are actively exploring the untapped reactivity of the 4-acetyl-1H-pyrrole-3-carbaldehyde scaffold. The unique arrangement of the acetyl and carbaldehyde groups, along with the reactive pyrrole ring, allows for a diverse range of chemical transformations.
A significant area of development is the use of advanced catalytic systems to achieve transformations that are difficult with classical methods. researchgate.net Gold(I) catalysis, for example, has been employed to initiate a domino cycloisomerization/alkoxylation of pyrrole derivatives, leading to the diastereoselective formation of complex fused heterocyclic systems like 7,8-dihydroindolizin-6(5H)-ones. acs.org This methodology demonstrates how the pyrrole carbaldehyde unit can be a starting point for creating intricate molecular architectures through selective C-C and C-O bond formation. acs.org
Future research is expected to focus on:
Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the pyrrole ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. researchgate.net Photocatalyzed and electrochemical methods are emerging as powerful tools for this purpose. researchgate.net
Domino and Cascade Reactions: Designing new cascade reactions that leverage the dual reactivity of the acetyl and aldehyde groups to build molecular complexity in a single, efficient operation.
Asymmetric Transformations: Developing enantioselective reactions to produce chiral pyrrole derivatives, which are of high value in medicinal chemistry.
Novel Cyclizations: Using the pyrrole-3-carbaldehyde core to construct more complex, polycyclic heterocyclic frameworks, as demonstrated by its use as a precursor for substituted indoles. smolecule.com
| Transformation Type | Catalyst/Reagent | Product Class | Significance | Reference |
|---|---|---|---|---|
| Domino Cycloisomerization/Alkoxylation | Gold(I) catalysts | 7,8-Dihydroindolizin-6(5H)-ones | Diastereoselective C-C and C-O bond formation | acs.org |
| Zr-Catalyzed Condensation | ZrCl₄ | Tetrasubstituted 1,3-diacylpyrroles | Synthesis of configurationally and hydrolytically stable pyrroles | acs.org |
| Photocatalyzed Functionalization | Photocatalysts | Functionalized pyrroles | Enables direct C-H functionalization under mild conditions | researchgate.net |
| Condensation Reactions | Amines or hydrazines | Schiff bases, fluorophores | Serves as a precursor for BODIPY dyes and medicinal agents |
Development of Advanced Functionalized Materials Utilizing Pyrrole-3-carbaldehyde Derivatives
The inherent electronic and structural properties of the pyrrole ring make it an attractive building block for advanced functional materials. researchgate.net The presence of conjugatable acetyl and carbaldehyde groups on the this compound scaffold provides handles for polymerization and functionalization, opening doors to new materials with tailored optical and electrical properties.
Emerging trends in this area include:
Conducting Polymers: Pyrrole itself is a monomer for the well-known conducting polymer, polypyrrole. Derivatives like this compound could be used to create functionalized conductive polymers with modified properties, such as improved solubility, processability, or sensor capabilities.
Organic Dyes and Fluorophores: The pyrrole carbaldehyde moiety is a key precursor in the synthesis of complex dye molecules. For instance, it can be used to construct BODIPY (boron-dipyrromethene) dyes, which are known for their sharp absorption peaks, high fluorescence quantum yields, and excellent photostability, making them valuable in bio-imaging and sensing applications.
Organic Electronics: The aromatic and electron-rich nature of the pyrrole system makes its derivatives candidates for use in organic semiconductors, coatings for solar cells, and other electronic devices. researchgate.netsmolecule.com
Research in this area will likely focus on synthesizing and characterizing novel polymers and small molecules derived from this compound and evaluating their performance in material applications.
Application in Advanced Catalysis and Reaction Design
While much of the research on this compound focuses on its use as a synthetic intermediate, its structure also holds potential for applications in catalysis. The combination of a rigid heterocyclic backbone with strategically placed functional groups (N-H, C=O) makes it an attractive candidate for development into novel ligands or organocatalysts. researchgate.net
Future directions may include:
Ligand Development: The pyrrole nitrogen and the oxygen atoms of the carbonyl groups can act as coordination sites for metal ions. By modifying the scaffold, it is possible to design pincer-type or bidentate ligands for transition metal catalysis, potentially enabling new types of selective reactions.
Organocatalyst Design: The N-H group of the pyrrole ring can act as a hydrogen bond donor, a feature common in many organocatalysts. The synthesis of pyrrole-3-carboxaldehydes is itself catalyzed by L-proline, highlighting the synergy between pyrrole structures and organocatalysis. rsc.org This suggests that more complex chiral catalysts could be built upon the pyrrole framework to mediate asymmetric reactions.
Biomimetic Catalysis: The pyrrole ring is the core of essential biological molecules like heme and chlorophyll. researchgate.net This connection inspires the design of catalysts that mimic enzyme active sites, where the pyrrole unit provides a specific structural and electronic environment for catalytic transformations.
The exploration of this compound in catalysis is still in its early stages, but its versatile structure presents a promising platform for designing the next generation of efficient and selective catalysts.
Q & A
Q. What are the common synthetic routes for 4-acetyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrrole derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, analogous pyrazole carbaldehydes are synthesized by reacting substituted pyrazoles with DMF/POCl₃ under reflux . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to DMF) and reaction time (6–8 hours at 60–80°C). Post-reaction neutralization with sodium acetate and purification via silica column chromatography (hexane:ethyl acetate, 7:3) ensures high yields (65–80%) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- FTIR : Confirms carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and pyrrole ring vibrations at ~3100 cm⁻¹ .
- ¹H/¹³C NMR : Aldehyde protons appear as singlets at δ 9.8–10.2 ppm, while acetyl groups show signals at δ 2.5–2.7 ppm (CH₃) and δ 195–200 ppm (C=O) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights, with fragmentation patterns indicating stability of the pyrrole-acetyl moiety .
Q. How can purity and stability of this compound be assessed during synthesis?
Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (reported range: 120–125°C). Stability tests under varying pH, temperature, and light exposure (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. Recrystallization from ethanol improves purity (>95%) .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Single-crystal X-ray diffraction often faces issues with crystal twinning or weak diffraction due to flexible substituents. Using SHELXL for refinement, with anisotropic displacement parameters and hydrogen atom constraints, improves resolution. ORTEP-3 aids in visualizing thermal ellipsoids and validating bond angles (e.g., C3-C4-C5 = 120.5°) .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Discrepancies in properties like dipole moments or reaction energetics may arise from solvent effects or basis-set limitations in DFT calculations. Validate models using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with implicit solvent corrections (PCM model). Experimental validation via UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry (redox peaks at −0.5 V to +1.2 V) bridges computational and empirical data .
Q. What strategies optimize regioselectivity in derivatizing this compound for biological studies?
To target specific positions (e.g., C3 aldehyde vs. C4 acetyl), use directing groups or protective chemistry. For example, protecting the aldehyde with ethylene glycol under acidic conditions allows selective acetylation. Deprotection with HCl/THF restores functionality. Evaluate regiochemical outcomes via NOESY NMR (proximity of substituents) .
Q. How do structural modifications influence the compound’s bioactivity in antimicrobial assays?
SAR studies show that electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) enhance antimicrobial potency (MIC: 8 µg/mL vs. S. aureus). In vitro assays (broth microdilution) and molecular docking (PDB: 1JIJ) reveal interactions with bacterial enoyl-ACP reductase .
Methodological Tables
Table 1: Key Synthetic Parameters for Vilsmeier-Haack Formylation
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| POCl₃:DMF Ratio | 1:1.2 | Maximizes formylation |
| Temperature | 60–80°C | Avoids side reactions |
| Purification | Column chromatography | Purity >95% |
Table 2: Spectral Benchmarks for Characterization
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 9.8–10.2 (s, 1H) | Aldehyde proton |
| FTIR | 1680–1720 cm⁻¹ | C=O stretch |
| MS (ESI+) | [M+H]⁺ = 178.1 | Molecular ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
